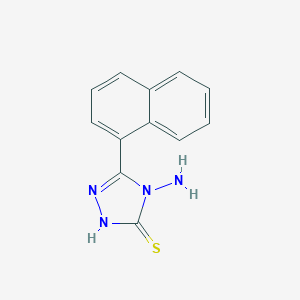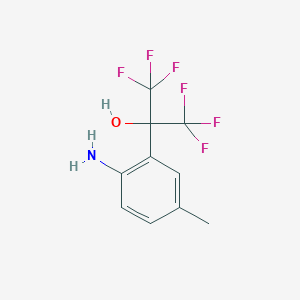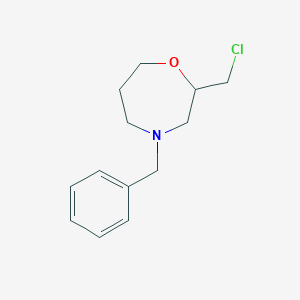
2-(4-チアゾリル)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-Thiazolyl)acetate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and antibiotics . It is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
Ethyl 2-(4-Thiazolyl)acetate has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of Cefdinir derivatives . A study reported the synthesis, molecular structure, molecular docking, and spectral characterization of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate . Another study reported the synthesis and antimicrobial activity of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-Thiazolyl)acetate has been analyzed using various spectroscopic techniques such as NMR, FT-IR, and FT-Raman . The experimental spectroscopic and X-ray diffraction data were compared to the theoretically ones .
Physical And Chemical Properties Analysis
Ethyl 2-(4-Thiazolyl)acetate is a solid substance . Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 .
科学的研究の応用
抗酸化活性
2-(4-チアゾリル)酢酸エチルを含むチアゾール誘導体は、抗酸化活性を示すことが判明しています . この特性により、癌、心臓血管疾患、神経変性疾患など、さまざまな病気に関与する酸化ストレスと闘うのに役立ちます。
抗菌活性
チアゾール化合物は、顕著な抗菌活性を示しています . これらは、さまざまな細菌や真菌の増殖を阻害することができ、新しい抗菌薬の開発のための潜在的な候補となっています。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス特性を示しています . これらは、抗レトロウイルス薬の開発に使用することができ、HIVなどのウイルス感染症の治療に使用されます。
抗腫瘍活性
チアゾール化合物は、抗腫瘍または細胞毒性特性を持つことが判明しています . これらは、腫瘍細胞の増殖を阻害することができ、癌治療のための潜在的な候補となっています。
抗炎症活性
チアゾール誘導体は、抗炎症効果を示しています . これらは、炎症を軽減することができ、関節炎や喘息などの多くの慢性疾患における重要な因子です。
神経保護活性
チアゾール化合物は、神経保護効果を示しています . これらは、ニューロンを損傷から保護することができ、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に役立つ可能性があります。
抗けいれん活性
<a data-citationid="3696bb03-b95a-9908-3799-99614c9157b0-36-group" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s00044-011-9685
作用機序
Target of Action
Ethyl 2-(4-Thiazolyl)acetate, also known as 4-Thiazoleacetic acid, ethyl ester, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazoles, in general, are known to interact with various biological targets and exhibit diverse therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities .
Result of Action
実験室実験の利点と制限
The use of ethyl 2-(4-thiazolyl)acetate in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and has a wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it can react with some other compounds, and its reaction with certain metals can produce toxic byproducts.
将来の方向性
The potential applications of ethyl 2-(4-thiazolyl)acetate are vast, and there are many potential future directions for research. For example, further studies could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-oxidant properties. In addition, more research could be done to understand its mechanism of action and to develop new synthetic methods for its production. Finally, further studies could be conducted to understand its biochemical and physiological effects and to better understand its potential uses in biochemistry and physiology.
合成法
Ethyl 2-(4-thiazolyl)acetate can be synthesized from ethyl thiocyanate and ethyl acetate in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a thiocyanate intermediate, which is then attacked by the ethyl acetate to form the desired product. The reaction is typically carried out at temperatures between 50 and 80°C, and the yield is usually around 80-90%.
Safety and Hazards
Ethyl 2-(4-Thiazolyl)acetate should be used only in well-ventilated areas. The container should be kept tightly closed. It is advised not to smoke, swallow, or breathe in vapours, mist, or gas. Contact with skin, eyes, and clothing should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
特性
IUPAC Name |
ethyl 2-(1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBKPOYFXBWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120155-43-3 |
Source


|
| Record name | ethyl 2-(1,3-thiazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

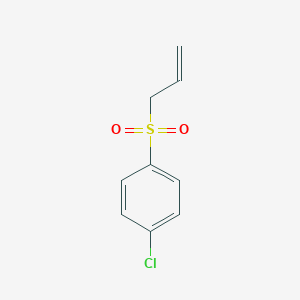
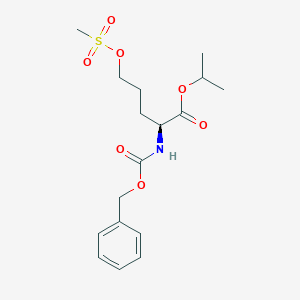
![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)
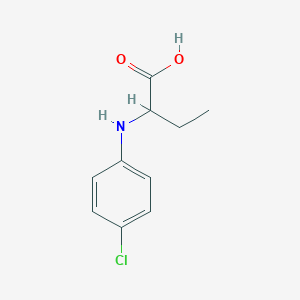
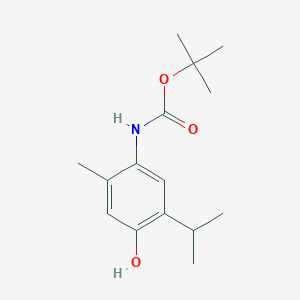
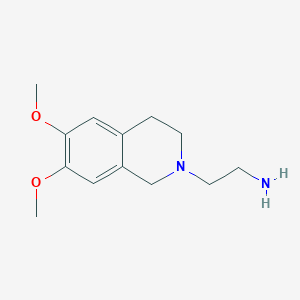
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
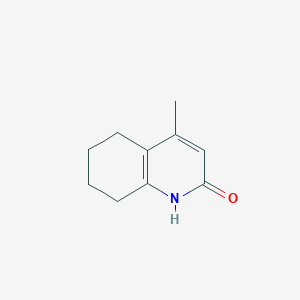
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
